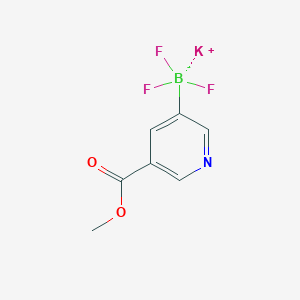![molecular formula C10H16O3 B15299083 6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15299083.png)
6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.2 g/mol. This compound features a bicyclic structure with a methoxy group and a carboxylic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of rhodium (I) complexes as catalysts. The reaction sequence typically includes head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . This method allows for the preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of efficient catalytic systems and scalable reaction conditions would be essential for large-scale production. The development of metal-free, mild, and operationally simple conditions for the synthesis of bicyclo[2.2.2]octane-1-carboxylates suggests potential avenues for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
6-Methoxybicyclo[41
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound’s unique structure could be explored for drug development and therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid functional groups play a crucial role in its reactivity and binding affinity. The compound’s bicyclic structure provides stability and rigidity, which can influence its biological activity and interactions with enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane: This compound features a similar bicyclic structure and is known for its biological activity and applications in asymmetric catalysis.
Bicyclo[2.2.2]octane: Another bicyclic compound with applications in the synthesis of natural products and molecular rotors.
Uniqueness
6-Methoxybicyclo[411]octane-1-carboxylic acid is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H16O3 |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
6-methoxybicyclo[4.1.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-13-10-5-3-2-4-9(6-10,7-10)8(11)12/h2-7H2,1H3,(H,11,12) |
Clé InChI |
YQJSWLRJZYFLMS-UHFFFAOYSA-N |
SMILES canonique |
COC12CCCCC(C1)(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





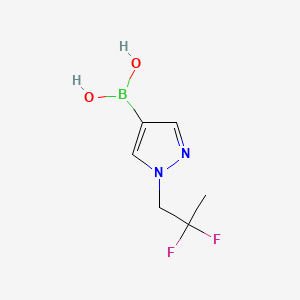

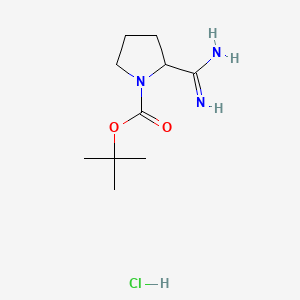

![rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B15299025.png)
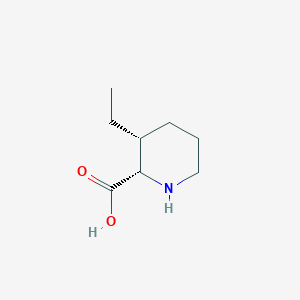
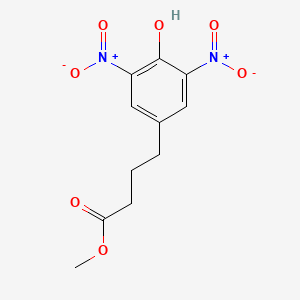
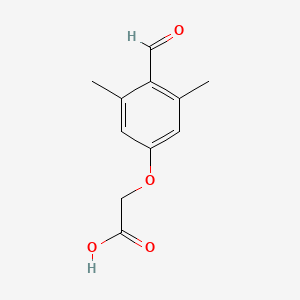
![{3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol](/img/structure/B15299041.png)

